An In-depth Technical Guide to 2-Amino-5-nitropyrimidine (CAS 3073-77-6)
An In-depth Technical Guide to 2-Amino-5-nitropyrimidine (CAS 3073-77-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-nitropyrimidine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and significant role as a precursor in the development of therapeutic agents. While direct biological activity of the title compound is not extensively documented, its utility as a synthetic intermediate is highlighted through examples of its incorporation into molecules with notable pharmacological profiles. This guide also includes generalized experimental protocols for its synthesis and analytical characterization, along with visualizations of synthetic pathways to aid researchers in their drug discovery and development endeavors.
Physicochemical Properties
2-Amino-5-nitropyrimidine is a light yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 3073-77-6 | [2] |
| Molecular Formula | C₄H₄N₄O₂ | [2] |
| Molecular Weight | 140.10 g/mol | |
| Melting Point | 235-237 °C (lit.) | [1] |
| Boiling Point | 256.57 °C (rough estimate) | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1] |
| pKa | 0.04 ± 0.10 (Predicted) | [1] |
| Appearance | Light yellow fine crystalline powder | [1] |
| InChI Key | SSHFCFRJYJIJDV-UHFFFAOYSA-N | [2] |
| SMILES | Nc1ncc(cn1)--INVALID-LINK--=O |
Synthesis and Reactions
The synthesis of 2-Amino-5-nitropyrimidine is most commonly achieved through the nitration of 2-aminopyrimidine. The amino group at the 2-position directs the electrophilic nitration to the 5-position.
Experimental Protocol: Synthesis via Nitration of 2-Aminopyrimidine
This protocol is a generalized procedure based on established chemical literature.
Materials:
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2-Aminopyrimidine
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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1,2-Dichloroethane
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Ice water
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Sodium Hydroxide (NaOH) solution (for pH adjustment)
Procedure:
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In a reaction vessel, dissolve 2-aminopyrimidine (0.2 mol) in 1,2-dichloroethane with stirring.
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Cool the solution to below 10 °C.
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Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 58 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Carefully pour the reaction mixture into ice water to precipitate the product.
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Neutralize the solution to approximately pH 7 with a suitable base (e.g., NaOH solution).
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-nitropyrimidine.
Biological Activity and Mechanism of Action
Direct biological activity and specific signaling pathway involvement for 2-Amino-5-nitropyrimidine are not extensively reported in the literature. Its primary significance in the life sciences lies in its role as a versatile scaffold and key intermediate in the synthesis of a wide array of biologically active compounds. The pyrimidine core is a common feature in many therapeutic agents, and the amino and nitro groups on this scaffold provide reactive handles for further chemical modifications.
Role as a Synthetic Intermediate in Drug Discovery
2-Amino-5-nitropyrimidine serves as a foundational molecule for the synthesis of various classes of compounds, including kinase inhibitors, which are pivotal in cancer therapy. The general strategy involves leveraging the amino group for coupling reactions and the nitro group for reduction to an amine, which can then be further functionalized.
For instance, derivatives of 2-Amino-5-nitropyrimidine have been utilized in the synthesis of inhibitors for kinases such as Janus Kinase 2 (JAK2) and Phosphoinositide 3-kinase (PI3K), which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Below is a conceptual workflow illustrating the use of 2-Amino-5-nitropyrimidine in the synthesis of a hypothetical kinase inhibitor.
Experimental Protocols
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of 2-Amino-5-nitropyrimidine and the progress of reactions involving this compound can be monitored by HPLC. The following is a general protocol that can be adapted and optimized for specific applications.
Instrumentation and Materials:
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HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
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C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
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Acetonitrile (HPLC grade).
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Water (HPLC grade).
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Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification).
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2-Amino-5-nitropyrimidine standard.
Chromatographic Conditions:
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Mobile Phase: A gradient or isocratic mixture of water and acetonitrile, both containing 0.1% formic acid or TFA. A typical starting condition could be a gradient of 10% to 90% acetonitrile over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection Wavelength: 254 nm or a wavelength of maximum absorbance for 2-Amino-5-nitropyrimidine.
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Injection Volume: 10 µL.
Sample Preparation:
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Prepare a stock solution of 2-Amino-5-nitropyrimidine in a suitable solvent (e.g., DMF or the mobile phase).
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Dilute the stock solution to a working concentration within the linear range of the detector.
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Filter the sample through a 0.45 µm syringe filter before injection.
Safety Information
2-Amino-5-nitropyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory.
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
2-Amino-5-nitropyrimidine is a valuable and versatile building block in synthetic and medicinal chemistry. While its direct biological effects are not well-defined, its utility as a precursor for a diverse range of pharmacologically active molecules is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support and facilitate further research and development in the field of drug discovery.
